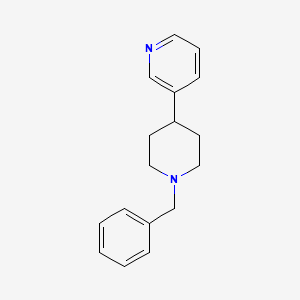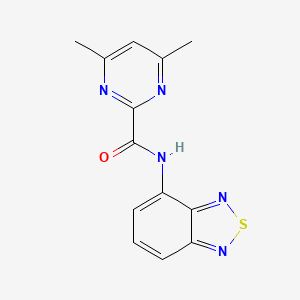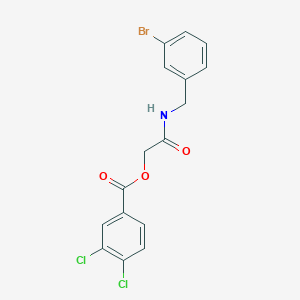
3-(1-Benzylpiperidin-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Benzylpiperidin-4-yl)pyridine” is a member of piperidines . It has a molecular formula of C17H19N5 and a molecular weight of 293.4 g/mol . The IUPAC name for this compound is 3-(1-benzylpiperidin-4-yl)triazolo[4,5-b]pyridine .
Molecular Structure Analysis
The InChI code for “3-(1-Benzylpiperidin-4-yl)pyridine” isInChI=1S/C17H19N5/c1-2-5-14 (6-3-1)13-21-11-8-15 (9-12-21)22-17-16 (19-20-22)7-4-10-18-17/h1-7,10,15H,8-9,11-13H2 . The Canonical SMILES for this compound is C1CN (CCC1N2C3=C (C=CC=N3)N=N2)CC4=CC=CC=C4 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.4 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 293.16404563 g/mol . The topological polar surface area of the compound is 46.8 Ų . The compound has a heavy atom count of 22 .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
BPP derivatives have been investigated for their potential as multifunctional anti-Alzheimer’s agents . These compounds, including BPP, are designed to target multiple aspects of Alzheimer’s disease (AD), such as acetylcholinesterase inhibition , anti-amyloid aggregation , and antioxidant activity . For instance, certain BPP-based hybrids have shown satisfactory inhibition of acetylcholinesterase, which is crucial for improving cognitive functions in AD patients .
Anti-Amyloid Aggregation
The formation of amyloid plaques is a hallmark of AD. BPP-related compounds have been shown to possess anti-Aβ aggregation capacity , which can prevent the formation of these plaques . This property is significant for developing treatments that can potentially halt or slow down the progression of AD.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases, including AD. BPP and its analogs have demonstrated antioxidant properties , which help in reducing oxidative damage in neuronal cells .
Metal-Chelating Properties
Metal ions like iron and copper can catalyze the formation of toxic oxidative species in the brain. BPP-based molecules have shown metal-chelating abilities , which could be beneficial in therapies aimed at reducing metal-induced oxidative stress in AD .
Scaffold Hopping in Drug Design
BPP serves as a scaffold for the development of novel compounds with therapeutic potential. Scaffold hopping involves creating new chemical entities by altering the core structure while retaining the pharmacophoric elements. This approach has led to the synthesis of BPP-based compounds with improved pharmacological profiles .
Biochemical and Behavioral Studies
In addition to in-vitro studies, BPP derivatives have been evaluated through biochemical and behavioral studies in animal models. These studies assess the compound’s efficacy in improving symptoms related to AD, such as memory and learning deficits .
Propiedades
IUPAC Name |
3-(1-benzylpiperidin-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNTEMCQVEZMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-4-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)
![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)


![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)



![2-[4-(4-Fluorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2357998.png)

![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)
![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)